molecular formula C20H20N2 B8584226 N-(3,3-diphenylpropyl)pyridin-3-amine

N-(3,3-diphenylpropyl)pyridin-3-amine

Cat. No. B8584226
M. Wt: 288.4 g/mol
InChI Key: HPPGLUBWVYPBSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08324396B2

Procedure details

To a mixture of 3-iodopyridine (1.12 g, 5.46 mmol) and 3,3-diphenylpropan-1-amine (1.72 g, 8.14 mmol) was added potassium carbonate (1.49 g, 10.8 mmol), copper(I) iodide (0.126 g, 0.662 mmol), (S)-pyrrolidine-2-carboxylic acid (0.154 g, 1.34 mmol), and DMSO (3.5 mL). The reaction mixture was heated to 75° C. for 18 h and diluted with EtOAc. The organic phase was washed with water (1×), brine (1×), dried over MgSO4, filtered, and concentrated. Purification by flash column chromatography on silica gel (eluted with 30% to 80% EtOAc in hexanes) gave N-(3,3-diphenylpropyl)pyridin-3-amine.
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
1.49 g
Type
reactant
Reaction Step Two
Quantity
0.154 g
Type
reactant
Reaction Step Two
Quantity
0.126 g
Type
catalyst
Reaction Step Two
Name
Quantity
3.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1.[C:8]1([CH:14]([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)[CH2:15][CH2:16][NH2:17])[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.C(=O)([O-])[O-].[K+].[K+].N1CCC[C@H]1C(O)=O>CCOC(C)=O.[Cu]I.CS(C)=O>[C:18]1([CH:14]([C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH2:15][CH2:16][NH:17][C:2]2[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=2)[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1.12 g
Type
reactant
Smiles
IC=1C=NC=CC1
Name
Quantity
1.72 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(CCN)C1=CC=CC=C1
Step Two
Name
Quantity
1.49 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.154 g
Type
reactant
Smiles
N1[C@@H](CCC1)C(=O)O
Name
Quantity
0.126 g
Type
catalyst
Smiles
[Cu]I
Name
Quantity
3.5 mL
Type
solvent
Smiles
CS(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic phase was washed with water (1×), brine (1×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography on silica gel (eluted with 30% to 80% EtOAc in hexanes)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(CCNC=1C=NC=CC1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.